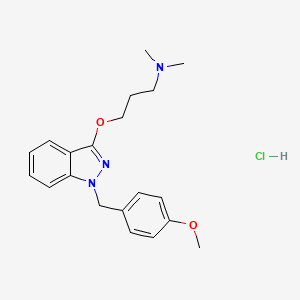
1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride typically involves multiple steps:
Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Propoxy Chain: The propoxy chain can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the propoxy moiety.
Attachment of the Dimethylamino Group: The dimethylamino group can be introduced through alkylation reactions using dimethylamine.
Addition of the Methoxybenzyl Group: The methoxybenzyl group can be attached via Friedel-Crafts alkylation or other suitable methods.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
作用机制
The mechanism of action of 1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and pathways involved.
相似化合物的比较
Similar Compounds
1H-Indazole: The parent compound, which lacks the additional functional groups.
3-(Dimethylamino)propoxy Indazole: A similar compound with the dimethylamino and propoxy groups but without the methoxybenzyl group.
1-(p-Methoxybenzyl) Indazole: A compound with the methoxybenzyl group but lacking the dimethylamino and propoxy groups.
Uniqueness
1H-Indazole, 3-(3-(dimethylamino)propoxy)-1-(p-methoxybenzyl)-, monohydrochloride is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
1472-33-9 |
|---|---|
分子式 |
C20H26ClN3O2 |
分子量 |
375.9 g/mol |
IUPAC 名称 |
3-[1-[(4-methoxyphenyl)methyl]indazol-3-yl]oxy-N,N-dimethylpropan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H25N3O2.ClH/c1-22(2)13-6-14-25-20-18-7-4-5-8-19(18)23(21-20)15-16-9-11-17(24-3)12-10-16;/h4-5,7-12H,6,13-15H2,1-3H3;1H |
InChI 键 |
UFYGTSXYPZREDL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCOC1=NN(C2=CC=CC=C21)CC3=CC=C(C=C3)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















